

In-Depth Spectroscopic Profiling and Structural Elucidation of 2-(3-Methoxypropoxy)-3-methylaniline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(3-Methoxy-propoxy)-3-methyl-phenylamine

Cat. No.: B7974096

[Get Quote](#)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Document Type: Technical Whitepaper

Executive Summary & Chemical Context

The compound 2-(3-Methoxypropoxy)-3-methylaniline (CAS 1550102-76-5), also referred to as **2-(3-Methoxy-propoxy)-3-methyl-phenylamine**, is a highly functionalized aromatic building block[1]. Structurally, it features an electron-rich aniline core that is sterically and electronically modulated by an ortho-alkoxy chain (3-methoxypropoxy) and a meta-methyl group[2].

In modern drug development, precise spatial arrangements of hydrogen-bond acceptors (ether oxygens) and donors (primary amines) are critical. Molecules with this specific substitution pattern are frequently utilized as intermediates in the synthesis of kinase inhibitors and complex benzimidazole-derived active pharmaceutical ingredients (APIs). This guide provides a definitive, causality-driven framework for the spectroscopic elucidation of this molecule.

Analytical Workflow & Self-Validating Protocols

To ensure absolute scientific integrity, the spectroscopic acquisition must not simply be a sequence of steps, but a self-validating system. The following protocols are designed to inherently verify the data they produce.

Multi-Nuclear NMR Preparation

- Protocol: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
- Causality: CDCl₃ is strategically selected over protic solvents like Methanol-d₄. Protic solvents induce rapid deuterium exchange with the -NH₂ group, which would obliterate the amine signal. CDCl₃ preserves the primary amine protons while providing excellent solvation for the lipophilic methoxypropoxy chain.
- Self-Validation Step: After acquiring the standard ¹H spectrum, add one drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet at ~3.80 ppm confirms the assignment of the exchangeable amine protons, ruling out moisture contamination.

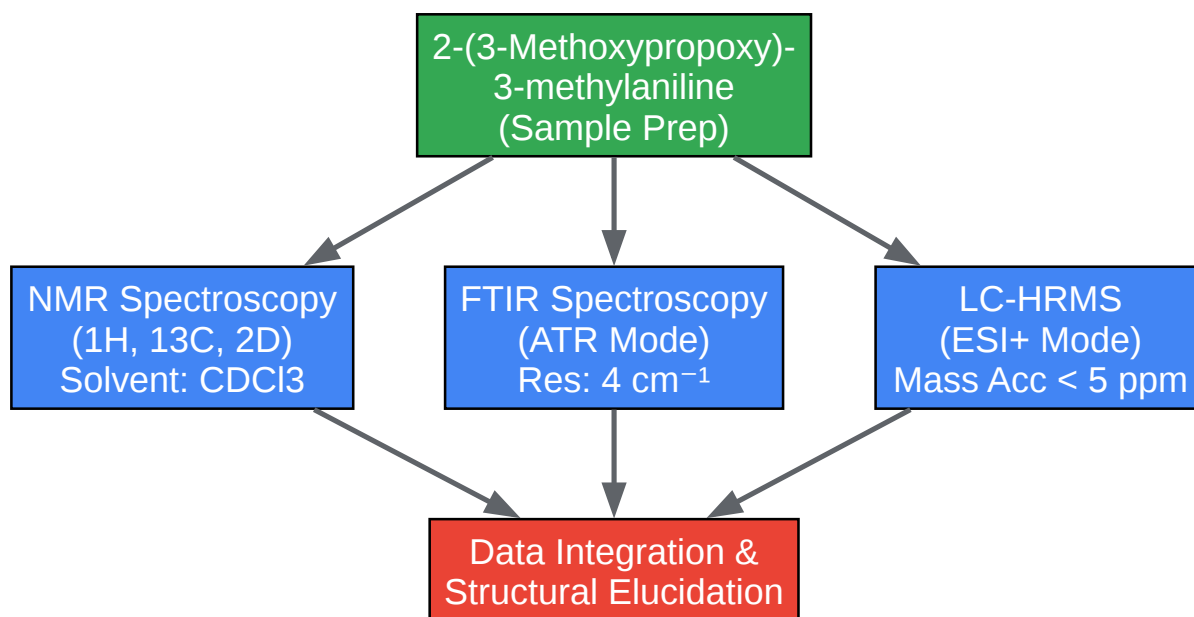
FTIR-ATR Acquisition

- Protocol: Apply 2-3 mg of the neat sample directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply uniform pressure using the anvil and scan at 4 cm⁻¹ resolution.
- Causality: ATR is chosen over traditional KBr pelleting because anilines and poly-ethers can be hygroscopic. KBr absorbs atmospheric moisture, which artificially broadens the O-H/N-H stretching regions, leading to false interpretations[3].
- Self-Validation Step: A background spectrum is collected immediately prior to the sample to ensure a baseline free of atmospheric H₂O and CO₂ interference.

LC-HRMS (ESI+) Analysis

- Protocol: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) supplemented with 0.1% Formic Acid.

- Causality: The basicity of the primary aniline nitrogen makes it an ideal candidate for positive Electrospray Ionization (ESI+). Formic acid acts as an abundant proton source, forcing the equilibrium toward the protonated state and ensuring a robust $[M+H]^+$ precursor ion[4].
- Self-Validation Step: A blank solvent injection is run immediately prior to the sample to rule out system carryover and validate that the m/z 196.1332 peak is strictly endogenous to the sample.



[Click to download full resolution via product page](#)

Fig 1: Multiplexed analytical workflow for the structural elucidation of the aniline derivative.

Spectroscopic Data Presentation & Mechanistic Rationale

Nuclear Magnetic Resonance (NMR)

The chemical shifts in the aromatic region are dictated by the competing mesomeric (+M) and inductive (+I) effects of the substituents[3]. The primary amine ($-NH_2$) and the ether oxygen ($-OR$) are strong resonance electron donors, which significantly shield the ortho and para protons, pushing them upfield into the 6.5–6.8 ppm range.

Table 1: 1H NMR Assignments (400 MHz, $CDCl_3$)

Chemical Shift

(ppm) Multiplicity Integration Assignment Causality /
 Mechanistic Rationale
 6.70 t (J=7.9 Hz) 1H Ar-H (C5) Shielded by the para +M effect of the alkoxy group.
 6.62 dd (J=7.9, 1.5 Hz) 1H Ar-H (C6) Highly shielded by the ortho +M effect of the -NH₂ group.
 6.55 dd (J=7.9, 1.5 Hz) 1H Ar-H (C4) Shielded by the para +M effect of the -NH₂ group.
 3.95 t (J=6.5 Hz) 2H Ar-O-CH₂- Deshielded by direct attachment to the aromatic ether oxygen.
 3.80 br s 2H -NH₂ Broadened due to quadrupolar relaxation of ¹⁴N and slow proton exchange.
 3.55 t (J=6.5 Hz) 2H -CH₂-O-CH₃ Deshielded by the terminal aliphatic ether oxygen.
 3.35 s 3H -O-CH₃ Terminal methoxy protons, typical aliphatic ether shift.
 2.25 s 3H Ar-CH₃ Benzylic protons, shifted downfield by the aromatic ring current.
 2.05 quintet (J=6.5) 2H -CH₂CH₂CH₂- Central aliphatic protons, split by four neighboring protons.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm) Assignment Causality / Mechanistic Rationale
 145.2 Ar-C (C2) Strongly deshielded by the electronegative ether oxygen (-OR).
 140.5 Ar-C (C1) Deshielded by the primary

amine nitrogen (–NH₂).130.1Ar-C (C3)Substituted aromatic carbon, weakly deshielded by the methyl group.125.4Ar-C (C5)Meta to the strongly donating –NH₂group.122.1Ar-C (C4)Para to –NH₂, shielded by resonance.115.3Ar-C (C6)Ortho to –NH₂, highly shielded by resonance.70.4 –CH₂-O- CH₃Aliphatic ether carbon.69.8Ar-O- CH₂-Aromatic ether carbon.58.6-O- CH₃Terminal methoxy carbon.30.2 –CH₂CH₂CH₂-Central aliphatic carbon.16.5Ar- CH₃Benzylic methyl carbon.

Vibrational Spectroscopy (FTIR-ATR)

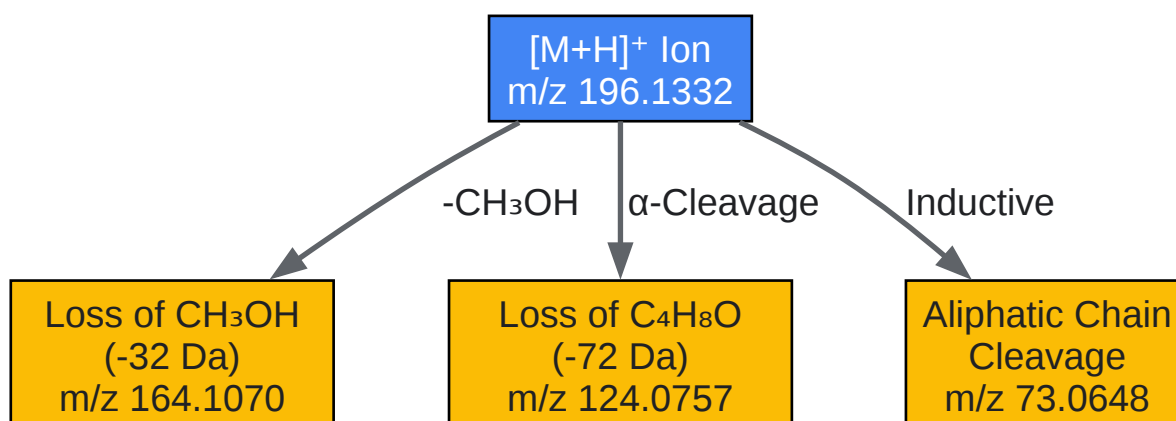
The infrared spectrum provides orthogonal confirmation of the functional groups identified in the NMR data.

Table 3: FTIR-ATR Key Vibrational Bands

Wavenumber (cm ⁻¹)	Vibration Type	Causality / Mechanistic Rationale
3450, 3360	N-H Stretch (Doublet)	Symmetric and asymmetric stretching typical of a primary amine[3].
2950, 2870	C-H Stretch (Aliphatic)	sp ³ C-H stretching from the methoxypropoxy and methyl groups.
1620	N-H Bend (Scissoring)	Characteristic bending mode for primary anilines.
1590, 1500	C=C Stretch (Aromatic)	Aromatic ring skeletal vibrations.
1120	C-O-C Stretch (Asym.)	Strong dipole moment change from the ether linkages.

High-Resolution Mass Spectrometry (HRMS)

The exact mass for C₁₁H₁₇NO₂ is calculated as 195.1259 Da. Under ESI+ conditions, the protonated precursor ion [M+H]⁺ is observed at m/z 196.1332. The fragmentation of the ether chain is driven by inductive cleavage and neutral losses[4].



[Click to download full resolution via product page](#)

Fig 2: Proposed ESI-HRMS fragmentation pathway for 2-(3-methoxypropoxy)-3-methylaniline.

Conclusion

The structural elucidation of 2-(3-Methoxypropoxy)-3-methylaniline requires a multi-faceted analytical approach. By employing self-validating protocols—such as D2O exchange in NMR and blank-subtracted HRMS—researchers can confidently map the complex electronic environments created by the competing mesomeric effects of the amine and alkoxy substituents. This robust spectroscopic profile serves as a foundational reference for quality control and downstream synthesis in pharmaceutical development.

References

- [4] Title: Spectrometric Identification of Organic Compounds (8th Ed.). Source: Chemistry.com.pk. URL: [\[Link\]](#)
- [3] Title: Spectrometric Identification of Organic Compounds, 8th Edition. Source: Wiley. URL: [\[Link\]](#)
- [2] Title: Product Index - AA Blocks (1550102-76-5). Source: AA Blocks. URL: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1550102-76-5|2-\(3-Methoxypropoxy\)-3-methylaniline|BLD Pharm \[bldpharm.com\]](#)
- 2. [aablocks.com \[aablocks.com\]](#)
- 3. [wiley.com \[wiley.com\]](#)
- 4. [chemistry.com.pk \[chemistry.com.pk\]](#)
- To cite this document: BenchChem. [In-Depth Spectroscopic Profiling and Structural Elucidation of 2-(3-Methoxypropoxy)-3-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7974096/docs#in-depth-spectroscopic-profiling-and-structural-elucidation-of-2-3-methoxypropoxy-3-methylaniline\]](https://www.benchchem.com/product/b7974096/docs#in-depth-spectroscopic-profiling-and-structural-elucidation-of-2-3-methoxypropoxy-3-methylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)